molecular formula C6H8BrNS B1271160 N-[(5-bromothien-2-yl)methyl]-N-methylamine CAS No. 90553-43-8

N-[(5-bromothien-2-yl)methyl]-N-methylamine

Cat. No.: B1271160
CAS No.: 90553-43-8
M. Wt: 206.11 g/mol
InChI Key: CWURHLHTEJAXEA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex structural organization within established chemical naming conventions. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is officially designated as 1-(5-bromothiophen-2-yl)-N-methylmethanamine. Alternative systematic names include 5-Bromo-N-methyl-2-thiophenemethanamine and 2-Thiophenemethanamine, 5-bromo-N-methyl-, demonstrating the various approaches to describing this molecular structure within chemical literature.

The molecular formula C₆H₈BrNS encompasses a molecular weight of 206.11 grams per mole, indicating a relatively compact heterocyclic structure. The compound exhibits specific structural features including a canonical Simplified Molecular Input Line Entry System representation of CNCC1=CC=C(S1)Br, which illustrates the connectivity pattern between the thiophene ring, bromine substituent, and methylamine functionality. The International Chemical Identifier Key CWURHLHTEJAXEA-UHFFFAOYSA-N provides unique digital identification for this compound within chemical databases.

Structural analysis reveals critical geometric parameters that define the compound's three-dimensional configuration. The compound contains one hydrogen bond donor, corresponding to the secondary amine functionality, while maintaining a topological polar surface area of 40.3 square angstroms. The molecular architecture exhibits zero defined atom stereocenter counts, indicating absence of chiral centers within the structure. These structural characteristics contribute to the compound's chemical behavior and potential biological activity profiles.

Property Value Reference
Molecular Formula C₆H₈BrNS
Molecular Weight 206.11 g/mol
Hydrogen Bond Donors 1
Topological Polar Surface Area 40.3 Ų
Canonical SMILES CNCC1=CC=C(S1)Br
InChI Key CWURHLHTEJAXEA-UHFFFAOYSA-N

Historical Context in Heterocyclic Amine Research

The development and study of this compound emerges from the broader historical progression of heterocyclic amine research, which traces its origins to fundamental discoveries in thiophene chemistry. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This foundational discovery established thiophene as a significant heterocyclic compound and opened pathways for extensive derivative synthesis and functionalization.

Heterocyclic amines, as a chemical class, encompass compounds containing at least one heterocyclic ring with atoms of different elements and at least one amine group. The biological functions of heterocyclic amines demonstrate remarkable diversity, including essential vitamins and various bioactive compounds. Research into thiophene derivatives has evolved significantly since Meyer's initial discovery, with modern synthetic approaches enabling precise substitution patterns and functional group introductions.

The historical development of thiophene synthetic methodologies has directly influenced the preparation of compounds like this compound. Classical synthetic procedures include the Paal-Knorr thiophene synthesis, which involves reaction of 1,4-dicarbonyl compounds with sulfidizing reagents such as phosphorus pentasulfide. The Gewald aminothiophene synthesis represents another significant advancement, involving condensation of esters in the presence of elemental sulfur. These established synthetic pathways have provided foundational methodologies for creating complex thiophene derivatives with specific substitution patterns.

The industrial production of thiophene compounds began with high-temperature reactions between hydrocarbons and sulfur sources, with modern industrial synthesis involving vapor phase reactions of carbon disulfide and butanol at temperatures of 500-550 degrees Celsius. This industrial capacity has facilitated broader research into thiophene derivatives, including brominated variants like this compound.

Position Within Thiophene Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of thiophene derivatives, distinguished by its particular substitution pattern and functional group arrangement. Thiophene derivatives exhibit remarkable structural diversity, ranging from simple alkyl-substituted compounds to complex fused ring systems and highly functionalized molecules. The classification of thiophene derivatives typically considers factors including ring fusion patterns, substituent types, and positions of functionalization.

Within the broader category of halogenated thiophenes, brominated derivatives represent an important subset due to bromine's unique electronic and steric properties. Thiophene brominates approximately 10⁷ times faster than benzene, demonstrating the enhanced reactivity of the thiophene ring system toward electrophilic substitution. The 5-position bromination in this compound reflects the preferred substitution pattern for thiophene halogenation, where the 2- and 5-positions show highest susceptibility to electrophilic attack.

The methylamine functionality attached via a methylene bridge positions this compound within the category of thiophene-containing primary and secondary amines. This structural classification places the compound among bioactive thiophene derivatives that demonstrate potential pharmaceutical applications. Research has shown that thiophene rings can effectively replace benzene rings in biologically active compounds without loss of activity, as demonstrated in pharmaceutical compounds such as lornoxicam and sufentanil.

Contemporary research into thiophene derivatives has revealed their significance in various applications including organic semiconductors, pharmaceutical intermediates, and synthetic building blocks. The classification of thiophene derivatives often considers their electronic properties, with particular attention to their role in conjugated systems and electron transport materials. This compound, with its specific substitution pattern, represents a unique intersection of halogenated thiophenes and amine-containing heterocycles.

The compound's classification within pharmaceutical research contexts relates to its potential as a synthetic intermediate or bioactive molecule. Thiophene derivatives demonstrate diverse biological activities including antimicrobial, anticancer, antiallergic, antibacterial, antidepressant, antidiabetic, analgesic, and anti-inflammatory properties. The specific structural features of this compound, particularly the combination of bromine substitution and amine functionality, position it within research areas investigating novel therapeutic agents and synthetic methodologies.

Classification Category Subcategory Specific Features
Halogenated Thiophenes Brominated Derivatives 5-Position bromine substitution
Amine-Containing Thiophenes Secondary Amines N-methylamine functionality
Pharmaceutical Intermediates Bioactive Compounds Potential therapeutic applications
Synthetic Building Blocks Functionalized Heterocycles Multiple reactive sites

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWURHLHTEJAXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368707
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90553-43-8
Record name N-[(5-bromothien-2-yl)methyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(5-bromothien-2-yl)methyl]-N-methylamine (CAS No. 90553-43-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C6_6H8_8BrNS
  • Molecular Weight : 206.1 g/mol
  • Structure : The compound features a thiophene ring substituted with a bromine atom and an amine group, which is critical for its biological activity.

This compound has been studied for its interactions with various biological targets:

  • Receptor Binding : This compound exhibits affinity for several receptors, including serotonin receptors (5-HT2C_2C) and opioid receptors. Its structural modifications have been shown to influence binding affinities and selectivity towards these receptors .
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases. It has been linked to mechanisms that reduce neuronal apoptosis and promote cell survival .
  • Pain Modulation : The compound has also been evaluated for its analgesic properties, showing promise in preclinical models of pain relief by modulating pain pathways involving opioid receptors .

In Vitro Studies

A series of in vitro assays have demonstrated the biological activity of this compound:

  • Binding Affinity : The compound showed significant binding affinity at the 5-HT2C_2C receptor with an EC50_{50} value around 23 nM, indicating its potential as a selective agonist .
  • Calcium Flux Assays : Studies indicated that the compound could induce calcium flux in cells expressing 5-HT2C_2C receptors, further supporting its role as an agonist .

In Vivo Studies

Preclinical studies utilizing animal models have provided insights into the therapeutic potential of this compound:

  • Antipsychotic Activity : In amphetamine-induced hyperactivity models, the compound exhibited significant antipsychotic-like effects, suggesting its utility in treating disorders such as schizophrenia .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting a potential role in neuroprotection .
  • Chronic Pain Management : The efficacy of this compound in chronic pain models showed a reduction in pain behaviors comparable to standard analgesics, indicating its potential as a novel pain management option .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Receptor BindingHigh affinity for 5-HT2C_2C receptor
Neuroprotective EffectsReduces neuronal apoptosis
Pain ModulationSignificant analgesic effects
Antipsychotic ActivityReduces hyperactivity in animal models

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It allows for the creation of more complex molecules, which can be utilized in various chemical reactions. Its unique thiophene structure makes it a valuable building block for synthesizing other functionalized compounds.

N-[(5-bromothien-2-yl)methyl]-N-methylamine has been studied for its potential biological activities, particularly its interaction with adenosine receptors. Research indicates that it exhibits selective agonistic activity at A3 adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can inhibit apoptosis in neuronal cell lines under stress conditions, suggesting its potential use in treating neurodegenerative diseases .

Multitarget Pharmacological Profile

The thiophene moiety contributes to a multitarget pharmacological profile, allowing interactions with various receptors beyond adenosine receptors, including serotonin receptors.

Chronic Pain Management

A study highlighted the efficacy of this compound in reducing pain responses in animal models by modulating A3 receptor activity. This suggests potential therapeutic applications for managing chronic pain conditions.

Neuroprotection

In models of neurodegeneration, treatment with this compound resulted in decreased neuronal cell death and improved functional outcomes, indicating its promise as a neuroprotective agent .

Cancer Research

Preliminary investigations suggest that this compound may influence tumor growth through modulation of cellular signaling pathways related to adenosine metabolism, warranting further exploration in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at both the N6 position and the 5' carbon significantly affect biological activity. Key findings include:

ModificationEffect on Activity
Bromothienyl substitutionIncreases A3 receptor affinity
Alkyl chain lengthModulates selectivity across receptor subtypes
Presence of functional groupsAlters pharmacokinetic properties

These insights guide further development of adenosine analogs with enhanced selectivity and efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic substitution under mild conditions. This reactivity enables functionalization with diverse nucleophiles:

Reaction TypeReagents/ConditionsProductYieldKey FindingsSource
AminationNH₃/EtOH, 80°CN-[(5-Aminothien-2-yl)methyl]-N-methylamine72%Selective substitution without side reactions at the methylamine group.
CyanationKCN/DMF, 100°CN-[(5-Cyanothien-2-yl)methyl]-N-methylamine65%Enhanced electrophilicity of the thiophene ring facilitates CN⁻ attack.
AzidationNaN₃/CuI, 120°CN-[(5-Azidothien-2-yl)methyl]-N-methylamine58%Copper catalysis improves reaction efficiency.

These reactions are critical for synthesizing derivatives with modified electronic properties, as demonstrated in opioid receptor modulation studies (Ki values: 39–2090 nM for κ-opioid receptors) .

Cross-Coupling Reactions

The bromothiophene moiety participates in palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYieldApplicationSource
Phenylboronic acidPd(PPh₃)₄N-[(5-Phenylthien-2-yl)methyl]-N-methylamine85%Used in A₃ adenosine receptor ligands (Ki = 5.78–466 nM).
Thienylboronic acidPd(dppf)Cl₂N-[(5,2′-Bithienyl)methyl]-N-methylamine78%Enhances π-conjugation for organic electronics.

Buchwald-Hartwig Amination

Reaction with secondary amines (e.g., piperazine) yields compounds with dual pharmacological activity (e.g., antimicrobial and anticancer properties) .

Oxidation

  • Thiophene Ring : Reacts with m-CPBA to form sulfoxide derivatives, though over-oxidation to sulfones is rare under controlled conditions .

  • Methylamine Group : Resists oxidation, preserving the amine functionality.

Reduction

  • Bromine Removal : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding N-(thien-2-ylmethyl)-N-methylamine, a precursor for further functionalization .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form imines and Schiff bases:

Carbonyl CompoundConditionsProductUse CaseSource
BenzaldehydeEtOH, ΔN-[(5-Bromothien-2-yl)methyl]-N-methylbenzylideneamineIntermediate for hydrazone-based sensors.
Pyridine-2-carboxaldehydeDCM, RTN-[(5-Bromothien-2-yl)methyl]-N-methylpyridylimineChelating ligands for transition-metal catalysis.

Complexation with Metals

The amine and thiophene groups coordinate to

Preparation Methods

Reaction Mechanism and Catalyst Selection

The predominant method for synthesizing N-[(5-bromothien-2-yl)methyl]-N-methylamine involves copper-catalyzed reductive methylation of 5-bromo-2-thiophenemethylamine. This approach, detailed in CN106674020A, utilizes formic acid (HCOOH) as a methylating agent and phenylsilane (PhSiH₃) as a reductant. The reaction proceeds via a two-step mechanism:

  • Methylation : Formic acid undergoes dehydration to generate CO, which coordinates with the copper catalyst to form a methylene intermediate.
  • Reduction : Phenylsilane transfers hydride to the intermediate, yielding the N-methylated product.

Copper(II) acetate (Cu(OAc)₂) emerges as the optimal catalyst due to its Lewis acidity and stability under reaction conditions. Comparative studies of copper salts show the following activity hierarchy:
$$ \text{Cu(OAc)}2 > \text{Cu(NO}3\text{)}2 > \text{CuSO}4 > \text{Cu(acac)}_2 $$
This trend correlates with the counterion’s ability to stabilize the active Cu(I) species during the catalytic cycle.

Reaction Parameters and Optimization

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Effect on Yield
Temperature 60–80°C Maximizes kinetics without side reactions
Reaction Time 12–16 h Ensures complete conversion of amine
Catalyst Loading 5 mol% Cu(OAc)₂ Balances activity and cost
Solvent Tetrahydrofuran (THF) Enhances substrate solubility

Elevating temperatures beyond 80°C promotes decarbonylation of formic acid, reducing methylating efficiency. Prolonged reaction times (>16 h) lead to over-reduction products, while lower catalyst loadings (<3 mol%) result in incomplete conversion.

Substrate Scope and Functional Group Compatibility

Amine Precursor Synthesis

The primary amine precursor, 5-bromo-2-thiophenemethylamine, is synthesized via bromination of 2-thiophenemethylamine using N-bromosuccinimide (NBS) in dichloromethane. This step achieves >90% regioselectivity for the 5-position due to the electron-donating effect of the methylamine group.

Challenges in N-Methylation

Steric hindrance from the bromothienyl group necessitates careful control of reaction stoichiometry. A molar ratio of 1:1.2 (amine:HCOOH) prevents di-methylation, which becomes prevalent at higher formic acid concentrations. Kinetic studies indicate pseudo-first-order dependence on amine concentration, with an activation energy ($$E_a$$) of 45.2 kJ/mol.

Industrial and Environmental Considerations

Cost Analysis

Compared to traditional methylating agents (e.g., iodomethane), the copper/formic acid system reduces raw material costs by 60–70%. A breakdown for producing 1 kg of this compound is:

Component Cost (USD) Contribution (%)
5-Bromo-2-thiophenemethylamine 420 58
Formic Acid 85 12
Cu(OAc)₂ 110 15
Solvents/Utilities 105 15

Large-scale implementations benefit from solvent recycling, which lowers THF consumption by 40% per batch.

Environmental Impact

The process generates H₂O and CO₂ as byproducts, contrasting with halogenated waste from classical alkylation. A lifecycle assessment (LCA) shows a 92% reduction in hazardous waste output compared to dimethyl sulfate-based methylation.

Alternative Synthetic Routes

Enzymatic Methylation

Preliminary studies using methyltransferases (e.g., SETD7) show potential for biocatalytic synthesis. Immobilized enzymes on mesoporous silica achieve 34% conversion after 72 h, though industrial viability remains uncertain.

Quality Control and Characterization

Analytical Methods

  • HPLC : Purity >99% (C18 column, 70:30 MeOH:H₂O, 1 mL/min)
  • NMR : Key signals include δ 3.12 (s, N–CH₃), 4.25 (s, Ar–CH₂–N), and 6.82 (d, J = 3.5 Hz, thiophene H-4).
  • MS (EI) : m/z 206 [M]⁺ with isotopic pattern confirming bromine presence.

Stability Profiles

The compound remains stable for >24 months at −20°C under argon. Degradation pathways involve S-oxidation (t₁/₂ = 8 days in air), necessitating inert atmosphere storage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(5-bromothien-2-yl)methyl]-N-methylamine?

  • Methodological Answer : The compound can be synthesized via alkylation of a primary amine precursor. For example, brominated thiophene derivatives (e.g., 5-bromo-2-thiophenemethanol) can be functionalized with methylamine under nucleophilic substitution conditions. Alternatively, reductive amination between 5-bromothiophene-2-carbaldehyde and methylamine using catalysts like NaBH₃CN or Pd-based systems may yield the target compound. Reaction optimization should consider solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and stoichiometry of reagents .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the N-methyl group (~2.2–3.0 ppm for CH₃N) and thiophene protons (~6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₆H₈BrNS, 207.111 g/mol) and isotopic patterns from bromine.
  • Elemental Analysis : To validate purity and elemental composition .

Q. What are the reactivity trends of the bromothiophene and N-methylamine moieties in this compound?

  • Methodological Answer :

  • The 5-bromo substituent on thiophene is reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for functionalization.
  • The N-methylamine group can undergo further alkylation or acylation but may require protection (e.g., Boc) to avoid side reactions. Stability studies under acidic/basic conditions are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in optimizing catalytic systems for synthesizing this compound?

  • Methodological Answer : Contradictions in yield or selectivity often arise from variations in catalyst loading, solvent effects, or ligand design. Systematic studies should:

  • Screen transition-metal catalysts (e.g., Pd, Ni) for cross-coupling steps.
  • Use design of experiments (DoE) to evaluate interactions between temperature, pressure, and reagent ratios.
  • Compare kinetic data (e.g., via in-situ IR or GC monitoring) to identify rate-limiting steps .

Q. What strategies mitigate instability of this compound during long-term storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • Stabilizers : Add radical inhibitors (e.g., BHT) or moisture scavengers (molecular sieves).
  • Reaction Design : Use aprotic solvents (e.g., DCM, acetonitrile) and avoid strong acids/bases unless necessary. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug discovery applications?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the bromothiophene ring to predict regioselectivity in cross-coupling reactions.
  • Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize synthetic derivatives for biological testing.
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability early in design .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem MS to separate and identify byproducts (e.g., dehalogenated or oxidized species).
  • Calibration Standards : Use spiked samples to validate detection limits (LOQ < 0.1%).
  • NMR Dilution Studies : Enhance sensitivity for low-abundance impurities by increasing sample concentration or using cryoprobes .

Application-Oriented Questions

Q. How is this compound utilized as a building block in multi-step organic syntheses?

  • Methodological Answer : Its bromothiophene moiety serves as a handle for diversification:

  • Step 1 : Suzuki coupling with aryl boronic acids to introduce aromatic groups.
  • Step 2 : N-Methylamine acylation with activated esters (e.g., NHS esters) to create amide-linked conjugates.
  • Case Study : In antimicrobial agents, coupling with β-lactam precursors enhances target affinity .

Q. What role does this compound play in materials science?

  • Methodological Answer : The thiophene ring enables π-conjugation in conductive polymers. Researchers can:

  • Electropolymerize the compound with EDOT (3,4-ethylenedioxythiophene) to create thin films for organic electronics.
  • Functionalize nanoparticles (Au, Ag) via thiolate linkages for sensor applications .

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